molecular formula C7H5ClN2O3 B14848286 1-(2-Chloro-6-nitropyridin-4-YL)ethanone

1-(2-Chloro-6-nitropyridin-4-YL)ethanone

Cat. No.: B14848286
M. Wt: 200.58 g/mol
InChI Key: QXCZGCTYSAQKRR-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C7H5ClN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chloro group at the second position, a nitro group at the sixth position, and an ethanone group at the fourth position of the pyridine ring. It is primarily used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-6-nitropyridin-4-YL)ethanone can be synthesized through several methods. One common synthetic route involves the nitration of 2-chloro-4-pyridyl ethanone. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{ClNO} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_5\text{ClN}_2\text{O}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Iron powder and acetic acid are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed:

    Reduction: 1-(2-Amino-6-nitropyridin-4-YL)ethanone

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-6-nitropyridin-4-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitropyridin-4-YL)ethanone involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

    1-(2-Chloro-5-nitropyridin-4-YL)ethanone: Similar structure but with the nitro group at the fifth position.

    1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Contains a fluorine atom instead of a nitro group.

This detailed overview provides a comprehensive understanding of 1-(2-Chloro-6-nitropyridin-4-YL)ethanone, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

1-(2-chloro-6-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(8)9-7(3-5)10(12)13/h2-3H,1H3

InChI Key

QXCZGCTYSAQKRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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